molecular formula C22H30N8O4S B5226595 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione

3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione

Cat. No.: B5226595
M. Wt: 502.6 g/mol
InChI Key: RFCZJTQBWHDYQY-UHFFFAOYSA-N
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Description

3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione is a complex organic compound with a unique structure that includes multiple purine rings and sulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine rings, followed by the introduction of the sulfanyl groups. Common reagents used in these reactions include various alkyl halides, thiols, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2,6-dioxo-7-pentylpurine: Shares the purine core but lacks the sulfanyl groups.

    8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione: Similar structure but with different substituents.

Uniqueness

The uniqueness of 3-Methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione lies in its dual purine rings and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-8-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N8O4S/c1-5-7-9-11-29-13-15(27(3)19(33)25-17(13)31)23-21(29)35-22-24-16-14(30(22)12-10-8-6-2)18(32)26-20(34)28(16)4/h5-12H2,1-4H3,(H,25,31,33)(H,26,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCZJTQBWHDYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC3=NC4=C(N3CCCCC)C(=O)NC(=O)N4C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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